(R)-CR8 trihydrochloride

CDK inhibition Kinase assay Cancer biology

Researchers face conflicting data from non-specific CDK inhibitors lacking orthogonal degradation mechanisms. (R)-CR8 trihydrochloride solves this as the only second-generation purine analog combining ATP-competitive CDK1/2/5/7/9 inhibition with selective cyclin K molecular glue degradation. - **Superior potency**: 35-68x higher apoptosis induction vs. (R)-roscovitine (SH-SY5Y cells) - **Unique mechanism**: Degrades cyclin K via CDK12-CUL4-DDB1 axis (sole protein depleted among >8,000) - **Enantiomer-specific**: (R)-isomer required for GSK-3α/β inhibition; (S)-isomer non-fungible Validated in Imatinib-sensitive/resistant CML models & MYCN-amplified neuroblastoma. Supplied as high-purity trihydrochloride salt for cell-based assays.

Molecular Formula C24H32Cl3N7O
Molecular Weight 540.9 g/mol
Cat. No. B15543694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CR8 trihydrochloride
Molecular FormulaC24H32Cl3N7O
Molecular Weight540.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H/t19-;;;/m1.../s1
InChIKeyORYSYXHQFOWNDK-RGFWRHHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-CR8 Trihydrochloride: Dual CDK Inhibitor & Cyclin K Degrader


(R)-CR8 trihydrochloride is the (R)-enantiomer and trihydrochloride salt form of CR8, a second-generation purine-based analog of roscovitine (seliciclib) [1]. It functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the low nanomolar to sub-micromolar range . Beyond direct CDK inhibition, (R)-CR8 exhibits a distinct gain-of-function mechanism: it acts as a molecular glue degrader, inducing the formation of a ternary complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K [2]. This compound is a critical tool for research in oncology, cell cycle regulation, and targeted protein degradation.

(R)-CR8 Trihydrochloride: Differentiation vs. Roscovitine & (S)-CR8


The procurement of a generic 'CDK inhibitor' or even a close analog like roscovitine or the (S)-enantiomer introduces substantial and quantifiable experimental variability. Direct comparative studies demonstrate that (R)-CR8 is 2- to 4-fold more potent than (R)-roscovitine in cell-free kinase assays and up to 50-100 times more potent in cellular assays for inducing apoptosis [1]. Critically, the (S)-enantiomer exhibits a different inhibitory profile, with IC50 values for CDK2/cyclin E, CDK2/cyclin A, and CDK1/cyclin B of 0.060, 0.080, and 0.15 μM respectively, compared to the (R)-isomer's 0.041, 0.072, and 0.09 μM, highlighting the importance of stereochemistry for target engagement . Furthermore, (R)-CR8 possesses a unique molecular glue degrader function that depletes cyclin K, a mechanism not shared by its parent compound, roscovitine [2]. Substituting with an undefined or alternative compound compromises the ability to reproduce key findings in apoptosis induction, neuroprotection, and targeted protein degradation studies, rendering cross-study comparisons invalid.

(R)-CR8 Trihydrochloride: Evidence vs. Comparators


CDK2/Cyclin A Inhibition vs. (R)-Roscovitine

(R)-CR8 demonstrates 2- to 4-fold greater potency than its parent compound, (R)-roscovitine, in inhibiting a panel of CDKs. This difference is based on direct head-to-head comparison in cell-free kinase assays [1].

CDK inhibition Kinase assay Cancer biology

CDK Substrate Phosphorylation in SH-SY5Y vs. (R)-Roscovitine

In a panel of cancer cell lines, (R)-CR8 exhibits approximately 40-fold greater potency in inhibiting cell proliferation compared to (R)-roscovitine. This is demonstrated by comparing IC50 values for cell growth inhibition [1].

Anti-proliferative Cancer cell lines Drug discovery

Apoptosis Induction in SH-SY5Y vs. (R)-Roscovitine

The (R)-enantiomer of CR8 displays a distinct inhibitory profile compared to its (S)-counterpart. (R)-CR8 is more potent against CDK1/cyclin B and CDK2/cyclin E, while (S)-CR8 shows a different potency ranking .

Enantiomer selectivity Stereochemistry CDK inhibitor

GSK-3α/β Inhibition: (R)-CR8 vs. (S)-CR8

(R)-CR8 induces apoptosis in SH-SY5Y neuroblastoma cells with 25- to 50-fold greater potency than (R)-roscovitine in cell-free substrate phosphorylation assays, and 40- to 68-fold greater potency in various cellular apoptotic markers [1].

Apoptosis Cell death Cancer therapy

Cyclin K Degradation: Molecular Glue Mechanism

Unlike its parent compound roscovitine, (R)-CR8 possesses a solvent-exposed pyridyl moiety that enables it to act as a molecular glue. It induces a novel protein-protein interaction between CDK12-cyclin K and the CUL4 adaptor DDB1, leading to ubiquitination and proteasomal degradation of cyclin K [1].

Molecular glue Targeted protein degradation Cyclin K

Broad Cell Line Apoptosis vs. (R)-Roscovitine

In a mouse model of traumatic brain injury (TBI), central administration of (R)-CR8 provided significant neuroprotection at a dose 20 times lower than previously required for roscovitine. Systemic administration of CR8 also improved cognitive performance at a dose 10 times lower [1].

Neuroprotection Traumatic brain injury In vivo pharmacology

(R)-CR8 Trihydrochloride: Application Scenarios


Apoptosis Studies in Neuroblastoma and Cancer Models

Given its 40-fold greater anti-proliferative activity and 50- to 100-fold more potent induction of apoptosis compared to roscovitine across a wide panel of cancer cell lines [1], (R)-CR8 trihydrochloride is the compound of choice for investigating CDK-dependent cell cycle regulation and programmed cell death pathways. Its high potency enables robust dose-response studies at low micromolar to nanomolar concentrations, minimizing solvent interference and off-target effects.

Targeted Protein Degradation: Cyclin K Molecular Glue

The in vivo efficacy of (R)-CR8 has been validated in a mouse model of TBI, where it provided significant neuroprotection and functional recovery at doses 10- to 20-fold lower than those required for roscovitine [2]. This makes it an invaluable tool for preclinical TBI research, allowing for effective CDK inhibition with a more favorable dosing profile and reduced potential for systemic toxicity.

CDK-Mediated Transcription and MYCN Regulation

As one of the first characterized monovalent molecular glue degraders, (R)-CR8 is a unique probe for studying the principles of targeted protein degradation [3]. Its ability to induce the degradation of cyclin K via DDB1 recruitment provides a powerful system to dissect the structural and functional requirements of molecular glues, validate new degrader technologies, and explore the therapeutic potential of cyclin K depletion in cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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